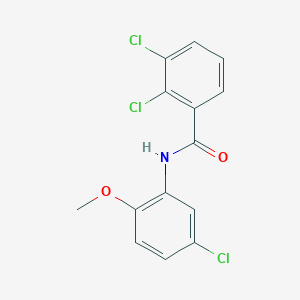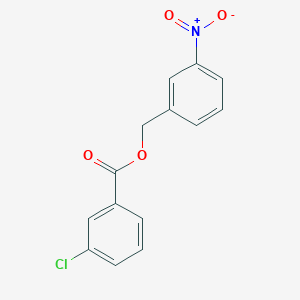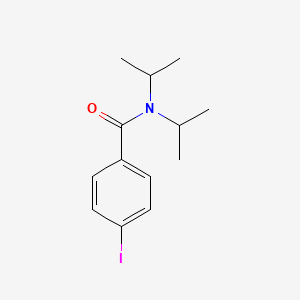
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate, also known as CPIET, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in inducing apoptosis involves the activation of the caspase cascade, a series of proteases that are involved in the degradation of cellular components during apoptosis. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to activate caspase-3 and caspase-9, which are key players in the caspase cascade. Additionally, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and contributes to their survival.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to have minimal toxicity in normal cells, indicating that it may have a selective cytotoxic effect on cancer cells. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate is still in the early stages of research and has not yet been studied extensively in vivo. Additionally, the optimal dosage and administration of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate have not yet been established.
Orientations Futures
Future research on S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate could focus on its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in vivo, as well as its potential for use in other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can be synthesized by the reaction of 4-chlorobenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell migration and invasion.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJOPUGMHSDYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)

![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)






![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)